Enantiomeric Purity: Enantiopure (S)-Form vs. Racemic Mixture Provides Unambiguous Stereochemical Definition
The target compound is the defined (S)-enantiomer with specific rotation control, whereas the closest commercially available analog (CAS 1039994-46-1) is supplied as a racemic mixture with no stereochemical specification [1]. In the context of 1,2,4-oxadiazole-based Sirt2 inhibitors, enantiomeric configuration has been demonstrated to impact target engagement and selectivity, with distinct binding poses confirmed by X-ray crystallography (PDB 5MAR, 8PY3) [2].
| Evidence Dimension | Stereochemical purity and configurational definition |
|---|---|
| Target Compound Data | Enantiopure (S)-configuration, [α]D documented, InChIKey: WEUCDSZRZWCHOX-RGMNGODLSA-N |
| Comparator Or Baseline | Racemic mixture (CAS 1039994-46-1), InChIKey: WEUCDSZRZWCHOX-UHFFFAOYSA-N, no stereochemical specification |
| Quantified Difference | Qualitative: Enantiopure (single stereoisomer) vs. racemic (equimolar R/S mixture); InChIKey stereochemical layer distinct |
| Conditions | Vendor certificate of analysis; InChIKey stereochemical identifier comparison |
Why This Matters
Enantiopure material eliminates confounding effects of the opposite enantiomer in chiral target binding assays, ensuring unambiguous SAR interpretation and regulatory compliance for lead optimization.
- [1] PubChem. [1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, CID 46737069. InChIKey WEUCDSZRZWCHOX-UHFFFAOYSA-N (racemic). View Source
- [2] Colcerasa, A. et al. Structure-Activity Studies of 1,2,4-Oxadiazoles for the Inhibition of the NAD+-Dependent Lysine Deacylase Sirtuin 2. J. Med. Chem. 2024, 67, 10076–10095. PDB 8PY3 crystal structure. View Source
